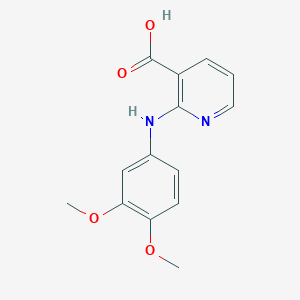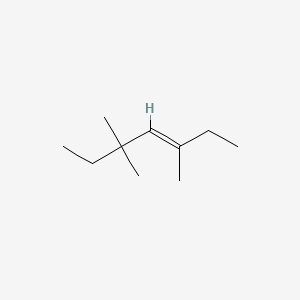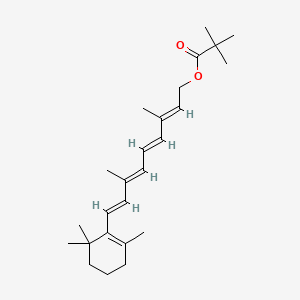
6,6'-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl is a complex organic compound with a unique structure that includes two isoquinoline units connected by a decamethylene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl typically involves multiple steps. The starting materials are often isoquinoline derivatives, which undergo a series of reactions including alkylation, cyclization, and hydrogenation. The reaction conditions may vary, but common reagents include strong bases, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments, depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce fully or partially reduced forms of the compound.
Scientific Research Applications
6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,3-dioxolo[4,5-g]isoquinoline: A related compound with a similar core structure.
Hydrastinine: Another isoquinoline derivative with comparable properties.
Uniqueness
6,6’-Decamethylenebis(5,6,7,8-tetrahydro-7-methyl-1,3-dioxolo(4,5-g)isoquinoline) 2HCl is unique due to its decamethylene linkage, which imparts distinct chemical and physical properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
20232-94-4 |
|---|---|
Molecular Formula |
C32H46Cl2N2O4 |
Molecular Weight |
593.6 g/mol |
IUPAC Name |
7-methyl-6-[10-(7-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl)decyl]-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;dichloride |
InChI |
InChI=1S/C32H44N2O4.2ClH/c1-23-13-25-15-29-31(37-21-35-29)17-27(25)19-33(23)11-9-7-5-3-4-6-8-10-12-34-20-28-18-32-30(36-22-38-32)16-26(28)14-24(34)2;;/h15-18,23-24H,3-14,19-22H2,1-2H3;2*1H |
InChI Key |
SESZEHXNARJQDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C[NH+]1CCCCCCCCCC[NH+]4CC5=CC6=C(C=C5CC4C)OCO6)OCO3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-[4-(1-methylethyl)phenyl]-3-buten-2-one](/img/structure/B13740158.png)
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B13740166.png)


![N-[6-[[(7Z,11E,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13740182.png)


![2-Amino-5,6-dimethyl-1H-benzo[d]imidazol-4-ol](/img/structure/B13740191.png)
![Dihydromorphinon-N-oxyd-ditartarat [German]](/img/structure/B13740197.png)




![Pyrrolo[2,3-b]indole-1,2(2H)-dicarboxylicacid,3,3a,8,8a-tetrahydro-,dimethyl ester,[2r-(2a,3ab,8ab)]-(9ci)](/img/structure/B13740230.png)
